Oxazole, 5-methoxy-2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

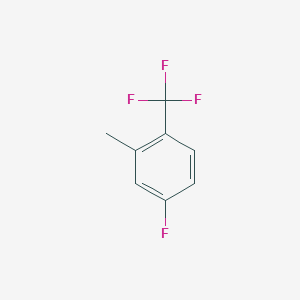

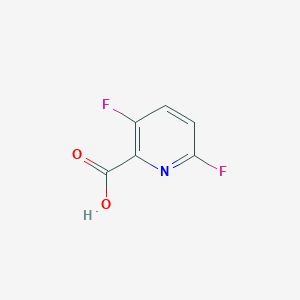

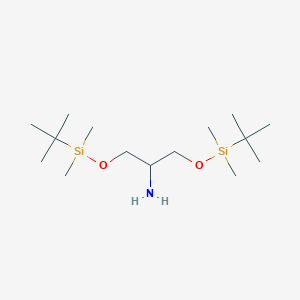

“Oxazole, 5-methoxy-2-methyl-” is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “5-methoxy-2-methyl-oxazole” has a molecular weight of 157.13 .

Molecular Structure Analysis

The molecular structure of “5-methoxy-2-methyl-oxazole” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom . The specific InChI code for this compound is 1S/C6H7NO4/c1-9-4-3-7-5 (11-4)6 (8)10-2/h3H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “5-methoxy-2-methyl-oxazole” are not detailed in the retrieved information, oxazole derivatives in general have been noted for their role in various biological activities .Physical And Chemical Properties Analysis

“5-methoxy-2-methyl-oxazole” is an off-white solid with a molecular weight of 157.13 . More specific physical and chemical properties are not available in the retrieved information.科学的研究の応用

Antimicrobial Activity

Oxazole derivatives: are known for their antimicrobial properties . They have been studied extensively for their ability to combat a range of bacterial and fungal pathogens. The presence of the oxazole ring contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein synthesis, leading to the inhibition of microbial growth .

Anticancer Properties

Research has indicated that certain oxazole derivatives exhibit anticancer activities . They can act as inhibitors for various cancer cell lines, potentially leading to new therapeutic agents for cancer treatment. The mechanisms of action may include the disruption of cell division, induction of apoptosis, or inhibition of angiogenesis .

Anti-inflammatory Uses

The anti-inflammatory potential of oxazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting cytokine production or inhibiting enzymes involved in the inflammation process, such as cyclooxygenase (COX) or lipoxygenase (LOX) .

Antidiabetic Effects

Some oxazole compounds have shown promise in the management of diabetes. They may exert their effects by influencing insulin secretion, enhancing insulin sensitivity, or modulating glucose metabolism, which can be beneficial in controlling blood sugar levels .

Antiobesity Applications

The role of oxazole derivatives in weight management and the treatment of obesity has been explored. These compounds can influence lipid metabolism or suppress appetite, contributing to weight loss and improved metabolic health .

Antioxidant Potential

Oxazole derivatives can also serve as antioxidants. They have the ability to neutralize free radicals, thereby protecting cells from oxidative stress, which is implicated in various degenerative diseases and aging processes .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of oxazole derivatives. They may offer protection against neurodegenerative diseases by preventing neuronal damage, reducing neuroinflammation, or modulating neurotransmitter systems .

Amyloid Fibril Inhibition

Oxazole derivatives have been assessed as inhibitors of amyloid fibril formation, which is a key feature in diseases like Alzheimer’s. By preventing or disrupting the formation of these fibrils, oxazole compounds could potentially slow down or halt the progression of such neurodegenerative conditions .

Safety and Hazards

特性

IUPAC Name |

5-methoxy-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHZLJNVUGTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465671 |

Source

|

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 5-methoxy-2-methyl- | |

CAS RN |

53878-74-3 |

Source

|

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)